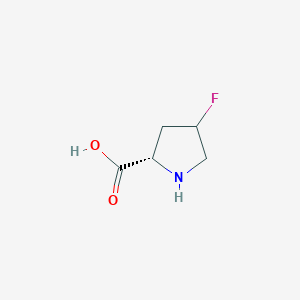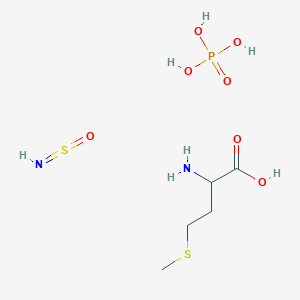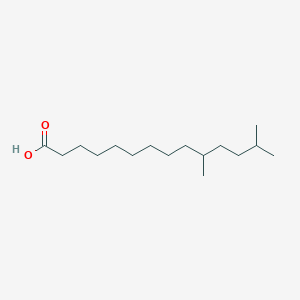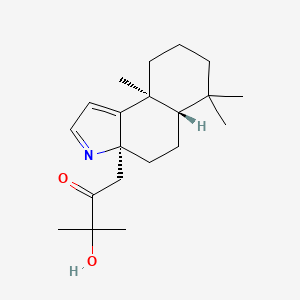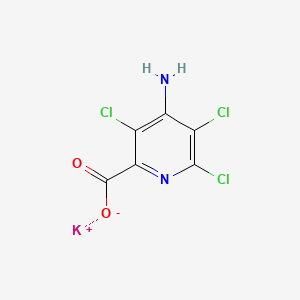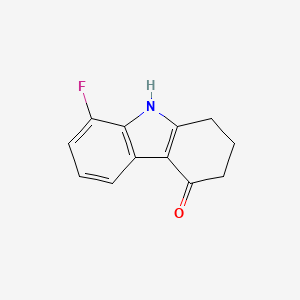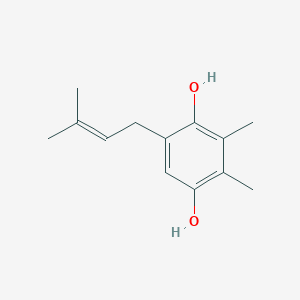
Plastoquinol-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plastoquinol is a prenyl- or polyprenyl-hydroquinone that results from the reduction of a plastoquinone to the corresponding hydroquinone.
Wissenschaftliche Forschungsanwendungen
Electron Transport and Photosynthesis
Plastoquinol (Plastoquinol-1) plays a crucial role in the electron transport chain of photosynthesis. It acts as an electron carrier between photosystem II (PSII) and the cytochrome b6f complex in the thylakoid membrane of plant cells. Molecular dynamics simulations have revealed multiple channels through which Plastoquinol and its oxidized form, Plastoquinone, enter and leave PSII. This process is essential for the efficient functioning of the photosynthesis machinery (van Eerden et al., 2017).
Photoprotection and Antioxidant Properties
Plastoquinol serves as a chemical quencher of singlet oxygen, a reactive oxygen species formed during high light stress in plants. It is involved in the protection of plant cells from oxidative damage. Studies in Arabidopsis thaliana have demonstrated that Plastoquinol and its oxidation products play a significant role in quenching singlet oxygen and protecting plants from photooxidative stress (Ferretti et al., 2018).
Role in Photooxidative Damage and Plant Tolerance
Research indicates that Plastoquinone-9, closely related to Plastoquinol, is integral to plant tolerance against excess light energy and photooxidative damage. This is evident from studies showing rapid consumption of Plastoquinone-9 in Arabidopsis plants exposed to excess light, indicating its central photoprotective role as an antioxidant (Ksas et al., 2015).
Artificial Photosynthesis Systems
Plastoquinol's function in photosynthesis has inspired the development of bioinspired artificial photosynthesis systems. These systems aim to mimic natural photosynthetic processes, including the reduction of Plastoquinone to Plastoquinol. Such innovations are significant for understanding and harnessing solar energy conversion (Fukuzumi et al., 2020).
Plastid Terminal Oxidase and Stress Responses
Plastoquinol is also involved in the functioning of the plastid terminal oxidase (PTOX), which plays a dual role as both a protective and pro-oxidant function in plants. PTOX oxidizes Plastoquinol, and its activity is linked to plant responses under various abiotic stresses, like high temperatures and light conditions (Krieger-Liszkay & Feilke, 2016).
Eigenschaften
Produktname |
Plastoquinol-1 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2,3-dimethyl-5-(3-methylbut-2-enyl)benzene-1,4-diol |
InChI |
InChI=1S/C13H18O2/c1-8(2)5-6-11-7-12(14)9(3)10(4)13(11)15/h5,7,14-15H,6H2,1-4H3 |
InChI-Schlüssel |
WKFUDLTXRQQGHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



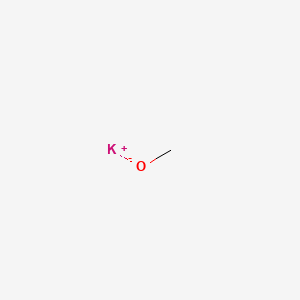
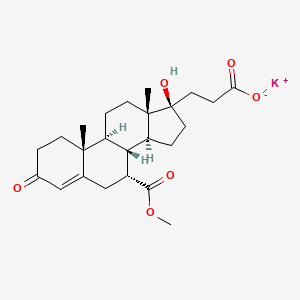
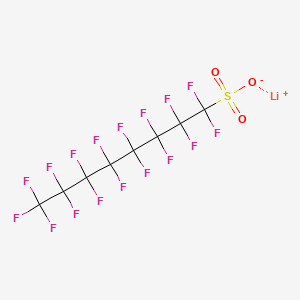
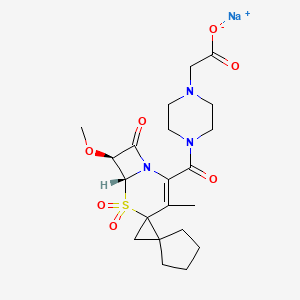
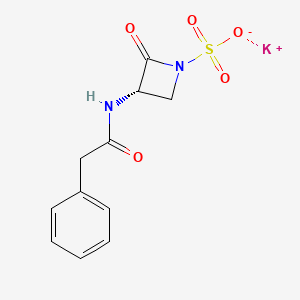
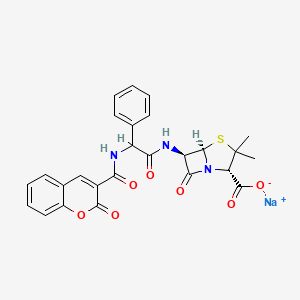

![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)
